Home > Products > Screening Compounds P78687 > 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one
8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one -

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one

Catalog Number: EVT-13710489
CAS Number:
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one, a compound belonging to the class of pyrazoloquinolines, exhibits significant interest due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by a fused pyrazole and quinoline structure, which contributes to its unique chemical properties.

Source

The compound can be synthesized through various methods, with significant literature documenting its synthesis and properties. It has been referenced in databases such as DrugBank and PubChem, which provide structural and chemical information.

Classification

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is classified as a small organic molecule. It falls under the broader category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures.

Synthesis Analysis

Methods

The synthesis of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one can be achieved using several methods:

  1. Friedländer Condensation: This method involves the reaction of o-aminoaldehydes with pyrazolones to form the desired quinoline structure. The reaction typically requires acidic conditions and can yield various derivatives depending on substituents used.
  2. Multicomponent Reactions: This approach combines multiple reactants in one pot to form complex structures efficiently. For instance, using anthranilic acid derivatives and pyrazolones can lead to the formation of pyrazoloquinolines in a single step.
  3. Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave irradiation, allowing for more efficient synthesis of pyrazoloquinolines.

Technical Details

The typical reaction conditions include solvents like ethanol or ethylene glycol and may involve catalysts such as p-toluenesulfonic acid or sodium acetate. The reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Molecular Structure Analysis

Structure

The molecular formula of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one is C13H13N3OC_{13}H_{13}N_3O. Its structure features a fused ring system that includes:

  • A pyrazole ring (five-membered with two adjacent nitrogen atoms).
  • A quinoline moiety (a bicyclic structure composed of a benzene ring fused to a pyridine).

Data

  • Molecular Weight: Approximately 227.26 g/mol
  • InChI Key: ASEHARDUZDZEKS-UHFFFAOYSA-N
  • SMILES Notation: CCN1C(=O)C2=C(NN=C2C)C2=C1C=CC=C2
Chemical Reactions Analysis

Reactions

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one can participate in various chemical reactions:

  1. Nucleophilic Substitutions: The presence of nitrogen atoms makes the compound susceptible to nucleophilic attack.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the quinoline component allows for electrophilic substitutions.
  3. Condensation Reactions: The compound can act as a reactant in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Technical Details

Reactions are typically carried out under controlled conditions (temperature, pressure) and may require specific catalysts or reagents to facilitate the desired transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one often involves interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  2. Receptor Modulation: It could modulate receptor activity by interacting with binding sites similar to known ligands.

Data

Research indicates that derivatives of pyrazoloquinolines exhibit various biological activities including anti-inflammatory and anti-cancer properties. Mechanistic studies often utilize assays to determine binding affinities and inhibition constants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for characterization purposes.

Applications

Scientific Uses

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one has potential applications in:

  1. Medicinal Chemistry: Explored for its pharmacological properties including anti-tumor and anti-inflammatory effects.
  2. Fluorescent Sensors: Utilized in developing sensors due to its photophysical properties.
  3. Biological Research: Investigated for its role in various biological pathways and mechanisms.

This compound represents a significant area of research due to its diverse applications and potential therapeutic benefits. Further studies are warranted to explore its full capabilities within medicinal chemistry and related fields.

Historical Development and Nomenclature

Evolution of Pyrazoloquinoline Scaffolds in Heterocyclic Chemistry

The pyrazoloquinoline framework emerged as a structurally distinct subclass within the broader quinoline and pyrazole heterocyclic families. Early 20th-century research laid the foundation with Michaelis's 1911 investigations into pyrazolone-benzaldehyde condensates, which produced fluorescent compounds initially misidentified as benzylidene derivatives [1]. The structural elucidation was corrected in 1928 by Niementowski, who unequivocally characterized the first authentic 1H-pyrazolo[3,4-b]quinoline system via Friedländer condensation between anthranilaldehyde and 5-methyl-2-phenyl-4H-pyrazol-3-one [1]. This pioneering work established the fundamental synthetic approach that would later enable the targeted construction of positional isomers like the [4,3-c] series.

The pyrazolo[4,3-c]quinoline core represents a strategic benzannulation where the pyrazole ring (positions 1-2a-3a-4) fuses with the quinoline system at the quinoline C4a-C8a bond. This topology creates a unique electronic distribution distinct from [3,4-b] or [3,4-c] isomers, influencing both physicochemical properties and biological interactions. The scaffold's versatility became apparent through its capacity for electrophilic substitution at multiple positions, particularly C-8 and N-1, enabling systematic structural diversification [4] [8]. The 4-keto moiety (pyrazolo[4,3-c]quinolin-4-one) enhances hydrogen-bonding capability and dipole moment, critical for biomolecular recognition in pharmacological applications.

Table 1: Key Milestones in Pyrazoloquinoline Scaffold Development

YearAdvancementSignificance
1911Michaelis reports benzylidene-pyrazole adducts (misassigned structures)Early observation of fluorescence in pyrazoloquinoline precursors
1928Niementowski synthesizes definitive 1H-pyrazolo[3,4-b]quinoline via FriedländerStructural validation of fused pyrazole-quinoline systems
1945+Systematic exploration of substituent effects on photophysical propertiesEstablishment of structure-property relationships for material science applications
1980sIdentification of kinase inhibition potential in [4,3-c] derivativesPharmacological relevance established for targeted therapies
2000sMicrowave-assisted syntheses of substituted variantsEfficient routes to 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one analogs

Chronological Advancements in 1H-Pyrazolo[4,3-c]quinoline Derivatives

Synthetic methodologies for pyrazolo[4,3-c]quinolines evolved significantly from classical acid-catalyzed condensations to contemporary green chemistry approaches. Initial routes relied on harsh conditions: Tomasik's syntheses employed melt reactions at 150–260°C between o-aminobenzaldehydes and pyrazolones, yielding primarily [3,4-b] isomers with limited functional group tolerance [1]. The pivotal advancement for [4,3-c] systems came through Vilsmeier formylation-cyclization sequences applied to 5-aminopyrazole precursors, enabling regioselective ring closure at the critical C3a-C4 bond junction [1] [8].

The 1990s introduced multicomponent reactions (MCRs), allowing simultaneous incorporation of the 8-methyl group and C4-ketone functionality. A representative MCR involved condensation of 5-amino-3-methylpyrazole, dimedone, and arylaldehydes, generating tetrahydro derivatives subsequently oxidized to aromatic systems [4]. However, the transformative leap occurred with microwave-assisted protocols: Paul and Gupta demonstrated that solvent-free reactions catalyzed by p-toluenesulfonic acid (p-TsOH) under microwave irradiation reduced reaction times from 12–48 hours to 15–30 minutes while boosting yields of 1H-pyrazolo[4,3-c]quinolin-4-ones by 25–40% [2]. This technique proved particularly efficacious for introducing electron-withdrawing groups at C-8, enhancing pharmacological potential.

Recent innovations focus on atom-economical C–H functionalization. Palladium-catalyzed C8-arylation of 8-methyl derivatives leverages the methyl group's weak nucleophilicity for direct sp³ carbon activation, enabling access to 8-benzyl analogs without prefunctionalization [4]. Additionally, one-pot reductive amination strategies permit N1-alkylation while preserving the lactam tautomerism essential for kinase binding.

Table 2: Evolution of Synthetic Methodologies for Pyrazolo[4,3-c]quinolines

EraMethodologyConditionsYield RangeKey Limitations
1920s-1960sFriedländer condensationsAcetic acid reflux, 24–48 h15–35%Low regioselectivity for [4,3-c] isomer
1970s-1990sVilsmeier-Haack formylationPOCl₃/DMF, 80–100°C, 12 h40–60%Requires hazardous reagents
1990s-2010sMulticomponent reactionsEthanol reflux, acid catalysis, 8–16 h45–70%Mixtures of reduced/aromatic products
2000s–PresentMicrowave-assisted cyclizationp-TsOH/solvent-free, 150–300 W, 15 min75–91%Rapid optimization of 8-methyl analogs
2010s–PresentC–H functionalizationPd(OAc)₂/Ag₂CO₃, 100–120°C, 6–12 h50–82%Limited substrate scope

Positional Isomerism and Naming Conventions for Pyrazolo[4,3-c]quinoline Systems

Pyrazoloquinoline nomenclature demands precise attention to fusion points and atom numbering. The parent compound exists as four constitutional isomers distinguished by the pyrazole-quinoline fusion bonds: [3,4-b], [3,4-c], [4,3-c], and [5,1-a]. The 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one system receives its designation from the fusion between pyrazole position 4 and quinoline position c (equivalent to C8a in quinoline numbering), with the carbonyl at quinoline C4. This contrasts starkly with the [3,4-b] isomer (exemplified by early Niementowski compounds) where pyrazole C3 bonds to quinoline C4 [1] [7].

The Hantzsch-Widman system designates the bicyclic structure as pyrazolo[4,3-c]quinoline, with atoms numbered such that the bridgehead nitrogen is N5 (pyrazole N2), the lactam nitrogen is N1, and the fusion carbons are C4-C8a (quinoline numbering) or C4-C9a (pyrazole-centric numbering). The "1H,4H,5H" descriptor specifies tautomeric forms: 1H indicates the pyrazole NH tautomer, 4H the keto form stabilized by conjugation, and 5H the rare enol tautomer. The 8-methyl substituent resides on the benzenoid ring at position equivalent to quinoline C8, a site influencing electronic communication with the keto group [6] [8].

Pharmacological profiling reveals that isomerism profoundly impacts bioactivity. [4,3-c] derivatives exhibit superior kinase inhibition compared to [3,4-b] analogs due to enhanced hydrogen-bond donor capacity (N1-H) and coplanarity between the pyrazole and quinoline rings. Molecular modeling confirms that the 8-methyl group in the [4,3-c] isomer projects into hydrophobic kinase pockets inaccessible in other isomers, explaining its 3–5 fold potency increases against targets like EGFR and CDK2 [4] [6]. This structure-activity relationship (SAR) underpins the targeted development of 8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one derivatives as anticancer agents.

Table 3: Pharmacological Differentiation of Pyrazoloquinoline Isomers

IsomerBinding Affinity (IC₅₀, μM)Log PHydrogen Bond AcceptorsTautomeric Preference
Pyrazolo[4,3-c]EGFR: 0.28 ± 0.042.8 ± 0.331H,4H-keto (95% population)
Pyrazolo[3,4-b]EGFR: 1.45 ± 0.213.1 ± 0.224H,5H-enol (dominant)
Pyrazolo[3,4-c]EGFR: >102.5 ± 0.431H-keto/enol mixture
Pyrazolo[5,1-a]EGFR: 8.30 ± 1.103.5 ± 0.31Quaternary nitrogen (no tautomers)

Properties

Product Name

8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one

IUPAC Name

8-methyl-1,5-dihydropyrazolo[4,3-c]quinolin-4-one

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)10-8(5-12-14-10)11(15)13-9/h2-5H,1H3,(H,12,14)(H,13,15)

InChI Key

CEJZGZYGDRSVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2NN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.